5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine
Description
5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 2 and a 2-formylthiophene moiety at position 3. This structure combines aromatic and electron-withdrawing functional groups, making it a candidate for diverse applications in medicinal chemistry, materials science, and catalysis. The formyl group on the thiophene ring enhances reactivity for Schiff base formation or coordination chemistry, while the hydroxyl group on pyrimidine contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
4-(2-oxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-4-8-1-6(5-14-8)7-2-10-9(13)11-3-7/h1-5H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYAMJZPSZZTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=CNC(=O)N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686802 | |
| Record name | 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-04-2 | |
| Record name | 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, which is then functionalized with a formyl group. This intermediate is subsequently reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and verifying the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 5-(2-Carboxythiophen-4-YL)-2-hydroxypyrimidine
Reduction: 5-(2-Hydroxymethylthiophen-4-YL)-2-hydroxypyrimidine
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The formyl group and hydroxyl group on the pyrimidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Corrosion Inhibition Properties
In HNO3 environments, pyrimidine derivatives exhibit varying corrosion inhibition efficiencies for cold-rolled steel:
| Compound | Inhibition Efficiency (%) |
|---|---|
| 2-Mercaptopyrimidine | 99.1 |
| 2-Aminopyrimidine | 35.0 |
| 2-Hydroxypyrimidine | 23.0 |
| 2-Chloropyrimidine | 14.5 |
The hydroxyl-substituted pyrimidine (23% efficiency) underperforms relative to thiol- or amino-substituted analogs. This indicates that sulfur-containing groups (e.g., thiols) enhance adsorption on metal surfaces, whereas hydroxyl groups offer weaker protective effects .
Structural and Conformational Analysis
Crystallographic studies of pyrimidine derivatives reveal that substituents significantly influence molecular conformation and intermolecular interactions. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl, methoxyphenyl) range from 12.0° to 86.1°, stabilizing the structure via hydrogen bonding and π-π interactions .
Key Research Findings and Implications
- Substituent Effects: The hydroxyl group on pyrimidine reduces enzymatic and corrosion inhibition activity compared to thiol, amino, or carboxylic acid groups. However, its hydrogen-bonding capacity may benefit applications requiring molecular recognition (e.g., drug design) .
- This group may enhance reactivity in cross-coupling reactions or serve as a ligand in coordination complexes.
- Further experimental data on its biological activity, thermal stability, and synthetic utility are needed to validate hypotheses derived from structural analogs.
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